2-Ethyl-1-(3-hydroxyazetidin-1-yl)hexan-1-one
Overview
Description
2-Ethyl-1-(3-hydroxyazetidin-1-yl)hexan-1-one, also known as 2-ethyl-3-hydroxyazetidine, is a chemical compound that has been studied for its potential applications in various scientific fields. It is a cyclic, six-membered heterocyclic compound that is composed of an ethyl group, a hydroxy group, and an azetidine ring. This compound is of interest to scientists due to its ability to act as a chiral auxiliary, a type of chemical additive used to alter the stereochemistry of a reaction. 2-ethyl-3-hydroxyazetidine has been studied for its potential applications in organic synthesis, drug design, and biochemistry.
Scientific Research Applications
Autotaxin Inhibition
This compound has been identified as a first-in-class Autotaxin inhibitor . Autotaxin is a circulating enzyme with a major role in the production of lysophosphatic acid (LPA) species in blood . Inhibiting Autotaxin can help regulate the levels of LPA in the blood .
Treatment of Idiopathic Pulmonary Fibrosis
The compound is undergoing clinical evaluation for the treatment of Idiopathic Pulmonary Fibrosis . It has shown efficacy in a bleomycin-induced pulmonary fibrosis model in mice and in reducing extracellular matrix deposition in the lung .
Reduction of LPA Levels
The compound has been shown to cause a sustained reduction of LPA levels in plasma in vivo . This could have implications for diseases where LPA levels are elevated.
Pharmacokinetic Properties
Structural modifications of the compound have been made to improve its pharmacokinetic properties . This makes it more suitable for use in clinical settings.
Attenuation of hERG Inhibition
The compound has been structurally modified to attenuate hERG inhibition . hERG is a gene that codes for a protein known as KVLQT1, a potassium ion channel. Inhibition of hERG can lead to serious cardiac side effects, so this property is important for the safety profile of the compound.
Removal of CYP3A4 Time-Dependent Inhibition
The compound has been modified to remove CYP3A4 time-dependent inhibition . CYP3A4 is an important enzyme in drug metabolism, and compounds that inhibit this enzyme can cause drug-drug interactions.
properties
IUPAC Name |
2-ethyl-1-(3-hydroxyazetidin-1-yl)hexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-3-5-6-9(4-2)11(14)12-7-10(13)8-12/h9-10,13H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFQKXCRJAKZEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)N1CC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1-(3-hydroxyazetidin-1-yl)hexan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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